molecular formula C9H9N5O2 B14204339 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one CAS No. 824933-19-9

5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B14204339
CAS No.: 824933-19-9
M. Wt: 219.20 g/mol
InChI Key: QCFFNXWSOKHFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features an azidomethyl group, a pyridin-2-yl group, and an oxazolidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Azidomethylation: The azidomethyl group can be introduced through the reaction of the corresponding halomethyl derivative with sodium azide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amine derivatives.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its ability to participate in various chemical reactions due to the presence of the azidomethyl group, pyridin-2-yl group, and oxazolidinone ring. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azidomethyl)-3-(pyridin-3-yl)-1,3-oxazolidin-2-one
  • 5-(Azidomethyl)-3-(pyridin-4-yl)-1,3-oxazolidin-2-one
  • 5-(Azidomethyl)-3-(quinolin-2-yl)-1,3-oxazolidin-2-one

Uniqueness

5-(Azidomethyl)-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the pyridin-2-yl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

824933-19-9

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

5-(azidomethyl)-3-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H9N5O2/c10-13-12-5-7-6-14(9(15)16-7)8-3-1-2-4-11-8/h1-4,7H,5-6H2

InChI Key

QCFFNXWSOKHFEH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=CC=N2)CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.